Dihexyl hexylphosphonate
Description
Structure
2D Structure
Properties
CAS No. |
6418-57-1 |
|---|---|
Molecular Formula |
C18H39O3P |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-[hexoxy(hexyl)phosphoryl]oxyhexane |
InChI |
InChI=1S/C18H39O3P/c1-4-7-10-13-16-20-22(19,18-15-12-9-6-3)21-17-14-11-8-5-2/h4-18H2,1-3H3 |
InChI Key |
AQKIXTCXLQZFMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(CCCCCC)OCCCCCC |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Modifications of Dihexyl Hexylphosphonate
Established Synthesis Pathways for Organophosphonate Compounds
The formation of the crucial phosphorus-carbon (P-C) bond is the cornerstone of organophosphonate synthesis. youtube.com Historically, the most significant and widely utilized method for creating this bond is the Michaelis-Arbuzov reaction. youtube.comwikipedia.org Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction has become a fundamental transformation in organophosphorus chemistry. wikipedia.orgjk-sci.com
The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate. youtube.comnih.gov The mechanism proceeds through two successive Sɴ2 steps. ucla.edu It begins with the nucleophilic attack of the trivalent phosphorus atom on the electrophilic carbon of the alkyl halide, which forms a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com In the second step, the displaced halide anion attacks one of the alkoxy carbons of the phosphonium salt, leading to the dealkylation of the intermediate and the formation of the final pentavalent phosphonate (B1237965) ester and a new alkyl halide by-product. wikipedia.orgjk-sci.com
The reactivity of the components in the Michaelis-Arbuzov reaction is well-documented. Primary alkyl halides are most effective, while secondary and tertiary halides are less so. jk-sci.com The halide's reactivity follows the order: R-I > R-Br > R-Cl. jk-sci.com In addition to phosphites, other trivalent phosphorus esters like phosphonites and phosphinites can also undergo this transformation to yield phosphinates and phosphine (B1218219) oxides, respectively. wikipedia.org
Another notable, though less common, method is the Michaelis-Becker reaction. This pathway involves the reaction of a sodium dialkyl phosphite with an alkyl halide. While it also yields a phosphonate, it often faces challenges related to the solubility of the sodium phosphite salt.
Table 1: Comparison of Major Organophosphonate Synthesis Pathways
| Feature | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction |
|---|---|---|
| Phosphorus Reactant | Trialkyl phosphite (P(OR)₃) | Sodium dialkyl phosphite (NaPO(OR)₂) |
| Alkylating Agent | Alkyl halide (R'-X) | Alkyl halide (R'-X) |
| Primary Product | Dialkyl alkylphosphonate (R'-PO(OR)₂) | Dialkyl alkylphosphonate (R'-PO(OR)₂) |
| Key Intermediate | Quasiphosphonium salt [(R'-P(OR)₃)⁺X⁻] | N/A |
| By-product | Alkyl halide (R-X) | Sodium halide (NaX) |
| Typical Conditions | Typically requires heat; can be performed neat or in a solvent. | Often requires a polar solvent to dissolve the sodium salt. |
Specific Approaches for Dihexyl Hexylphosphonate Production
The most direct and industrially scalable method for the production of this compound is the Michaelis-Arbuzov reaction. organic-chemistry.org This approach leverages readily available starting materials to construct the target molecule in a single, efficient step.
The synthesis would involve the reaction of trihexyl phosphite with a hexyl halide, such as 1-bromohexane (B126081) or 1-iodohexane. The reaction is typically performed by heating the two reactants together, often without a solvent. The nucleophilic phosphorus of the trihexyl phosphite attacks the 1-carbon of the hexyl halide, displacing the halide and forming a hexyltrihexyloxyphosphonium halide intermediate. Subsequently, the displaced halide ion attacks one of the ester hexyl chains, cleaving it from the phosphorus center to yield the final product, this compound, along with a molecule of 1,6-dihalohexane as a by-product if the reaction proceeds intermolecularly with the newly formed hexyl halide, or more commonly, another molecule of hexyl halide.
Table 2: Proposed Michaelis-Arbuzov Synthesis of this compound
| Role | Compound Name | Chemical Formula |
|---|---|---|
| Reactant 1 | Trihexyl phosphite | P(O(CH₂)₅CH₃)₃ |
| Reactant 2 | 1-Bromohexane | CH₃(CH₂)₅Br |
| Product | This compound | CH₃(CH₂)₅P(O)(O(CH₂)₅CH₃)₂ |
| By-product | 1-Bromohexane | CH₃(CH₂)₅Br |
Functionalization Strategies and Derivatization of Phosphonate Structures
Once synthesized, the this compound structure is not necessarily static. It can serve as a versatile intermediate for further chemical transformations. A key functionalization strategy for alkylphosphonates is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.com This reaction is a powerful tool for forming carbon-carbon double bonds, producing alkenes with high stereoselectivity, predominantly favoring the E-alkene. wikipedia.orgorganic-chemistry.org
The HWE reaction begins with the deprotonation of the carbon adjacent to the phosphonate group (the α-carbon) using a suitable base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), to form a phosphonate-stabilized carbanion. youtube.comorganic-chemistry.org This carbanion is a potent nucleophile that readily attacks aldehydes or ketones. organicchemistrydata.org The resulting intermediate collapses to form an oxaphosphetane, which then decomposes to yield the alkene and a water-soluble dialkyl phosphate (B84403) salt, which is easily removed from the reaction mixture. wikipedia.orgorganic-chemistry.org This reaction demonstrates how the alkylphosphonate core can be used as a building block for more complex organic molecules.
The three hexyl chains in this compound—two attached via ester linkages and one directly bonded to the phosphorus atom—are fundamental to its chemical character. These long alkyl chains significantly influence the molecule's physical properties and steric environment.
The primary impact of the hexyl groups is to impart significant lipophilicity (fat-solubility) to the molecule, making it highly soluble in nonpolar organic solvents while being virtually insoluble in water. nih.gov Furthermore, the length and bulk of the alkyl chains create steric hindrance around the central phosphoryl (P=O) group. This steric shielding can affect the molecule's reactivity and its ability to act as a ligand for metal ions. Research on related amino-alkylphosphonates grafted onto surfaces has shown that increasing the alkyl chain length can lead to folded structures that sterically block a larger area of binding sites. nih.gov This suggests that the hexyl chains in this compound are not merely passive components but actively define the molecule's three-dimensional space and interaction potential. Studies on hexylphosphonate-capped nanocrystals have also highlighted the strong binding affinity of the phosphonate group to surfaces, a property that is modulated by the associated alkyl chains. acs.orgresearchgate.net
Table 3: Influence of Alkyl Chains on Phosphonate Properties
| Property | Impact of Long Alkyl Chains (e.g., Hexyl) |
|---|---|
| Solubility | Increases solubility in nonpolar organic solvents; decreases water solubility. |
| Steric Hindrance | Increases steric bulk around the phosphoryl (P=O) group, potentially reducing reactivity at this site. nih.gov |
| Binding/Adsorption | Can influence surface packing and interaction by sterically shielding binding sites. nih.gov |
| Physical State | Contributes to a lower melting point and boiling point compared to shorter-chain analogues, often resulting in an oily liquid state. nih.gov |
Compound Index
Iv. Advanced Applications of Dihexyl Hexylphosphonate in Separation Science and Materials Chemistry
Functional Materials and Nanomaterials Synthesis
Dihexyl hexylphosphonate and its chemical relatives, particularly phosphonic acids, are pivotal in the bottom-up synthesis of functional materials. They serve as surface-active agents that can direct the formation and ensure the stability of nanoscale structures.
Role as Capping Agents and Ligands in Nanocrystal Synthesis
In the colloidal synthesis of nanocrystals, capping agents are indispensable molecules that dynamically bind to the surface of growing particles. This binding moderates growth, prevents uncontrolled aggregation, and imparts colloidal stability. frontiersin.orgresearchgate.net Phosphonic acids, the class of compounds to which this compound is related, are recognized as highly effective capping agents for various nanocrystals, including CdSe and HfO₂. acs.org
Capping agents like hexylphosphonic acid function by adsorbing onto the nanocrystal surface, which can lower the surface energy or act as a physical barrier to prevent further atomic deposition on the passivated facet. researchgate.net This interaction is crucial for controlling the final properties of the nanomaterial. The choice of the capping agent is a determining factor in the outcome of the synthesis, influencing the particle's size, shape, and surface chemistry. frontiersin.org For example, different long-chain acids used as capping agents can result in nanoparticles with varying size distributions and shapes. frontiersin.org
Table 1: Role of Capping Agents in Nanocrystal Synthesis
| Function | Mechanism | Governing Factor | Source |
|---|---|---|---|
| Growth Control | Adsorbs to nanocrystal surface, acting as a barrier to further growth or altering surface energy. | Binding affinity of the ligand to crystal facets. | researchgate.netresearchgate.net |
| Aggregation Prevention | Forms a protective layer that provides steric hindrance, keeping particles separated. | Chain length and branching of the capping agent. | frontiersin.orgnih.gov |
| Colloidal Stability | Ensures nanoparticles remain dispersed in the solvent, preventing precipitation. | Interaction between the ligand's tail and the solvent. | frontiersin.orgacs.org |
Control of Nanocrystal Morphology and Size
The size and shape of nanocrystals are critical parameters that dictate their physical and chemical properties. Capping agents play a central role in governing these characteristics during synthesis. azonano.com By selectively adsorbing to different crystallographic faces of a growing nanocrystal, a capping agent can modulate the relative growth rates of these faces, thereby directing the final morphology. unt.edu
For example, a mixture of surfactants including a phosphonic acid was used to control the growth of CdSe quantum rods, demonstrating that the ligand can be used to produce anisotropic (non-spherical) shapes. acs.org The concentration of the capping agent relative to the precursor is a key parameter for determining the final size of the nanoparticles. azonano.com Furthermore, the fundamental growth mechanism itself, whether limited by diffusion of monomers or by the reaction at the crystal surface, can be influenced by synthesis conditions, leading to faceted or spherical nanocrystals, respectively. nih.gov
Table 2: Factors Influencing Nanocrystal Size and Morphology
| Parameter | Effect on Nanocrystal Outcome | Example | Source |
|---|---|---|---|
| Capping Agent Type | Determines which crystal facets are stabilized, influencing the final shape (e.g., rods, cubes, spheres). | Oleic acid vs. octadecylamine (B50001) capping on SnS yields spherical vs. cubic particles, respectively. | frontiersin.org |
| Surfactant-to-Precursor Ratio | Primarily controls the final particle size. | Higher surfactant concentration generally leads to smaller nanoparticles. | azonano.com |
| Reaction Temperature | Affects reaction kinetics, nucleation, and growth rates, influencing both size and shape. | Temperature changes can alter the final morphology of nanocrystals. | frontiersin.org |
| Growth Mechanism | Reaction-limited growth tends to produce faceted, anisotropic shapes, while diffusion-limited growth often results in spherical shapes. | Controlling electron beam current in situ can switch between growth regimes for silver nanocrystals. | nih.gov |
Surface Passivation and Stability Enhancement
A primary function of a capping agent is surface passivation. This involves the ligand binding to the nanocrystal surface, particularly at sites with under-coordinated atoms or "dangling bonds," which are electronic defects. researchgate.net By neutralizing these defects, passivation enhances the material's stability and improves its optoelectronic properties, such as photoluminescence quantum yield. researchgate.netresearchgate.net
Phosphonic acids have been shown to provide high colloidal stability to nanocrystal solutions. acs.org This stability arises because the capping agent forms a protective shell that prevents the particles from aggregating and protects them from degradation by the surrounding environment, such as by moisture or oxidation. nih.govrsc.org Research on related phosphonium (B103445) halides for passivating perovskite thin films in solar cells found that the hydrophobic passivation layer significantly suppressed moisture penetration, leading to greatly enhanced long-term stability. rsc.org The strong binding affinity of the phosphonate (B1237965) group to metal oxide surfaces is a key reason for its effectiveness as a passivating and stabilizing agent.
Table 3: Effects of Surface Passivation by Capping Agents
| Effect | Description | Benefit | Source |
|---|---|---|---|
| Defect Neutralization | Binds to under-coordinated surface atoms, eliminating electronic trap states. | Enhanced photoluminescence quantum yield and performance in optoelectronic devices. | researchgate.netresearchgate.net |
| Enhanced Stability | Creates a protective barrier against agglomeration and environmental degradation (e.g., moisture, oxidation). | Increased shelf-life and operational stability of nanoparticles and related devices. | nih.govrsc.org |
| Improved Dispersibility | Prevents irreversible aggregation, maintaining a stable colloidal suspension. | Facilitates solution-based processing for thin-film fabrication. | acs.org |
Integration in Polymeric Systems
The compatibility of this compound and related compounds with polymers allows for their integration into advanced composite materials, particularly for applications in organic electronics.
Application as Interlayers in Organic Electronics (e.g., Polymeric Solar Cells)
In high-efficiency polymer solar cells, performance is often dictated by the morphology of the active layer, which is typically a bulk-heterojunction (BHJ) blend of a polymer donor like Poly(3-hexylthiophene) (P3HT) and an acceptor. researchgate.netrsc.org Additives are often used to control this morphology. rsc.org Furthermore, surface passivation of the active perovskite layer in next-generation solar cells using phosphonium halides has been shown to be a critical strategy for suppressing charge recombination at interfaces and preventing degradation, leading to power conversion efficiencies over 20% and significantly improved operational stability. rsc.org This demonstrates the potential of organophosphorus compounds to effectively modify interfaces in organic and hybrid optoelectronic devices.
V. Analytical and Spectroscopic Characterization of Dihexyl Hexylphosphonate and Its Complexes
Spectroscopic Techniques for Structural Elucidation (e.g., FT-IR, ESI-MS, GC-MS)
Spectroscopic methods are indispensable for confirming the identity and structure of Dihexyl hexylphosphonate. Fourier Transform Infrared (FT-IR) spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) each provide unique and complementary information.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. molbase.cnchromatographyonline.com For this compound, the IR spectrum is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds. The most prominent peaks are associated with the P=O (phosphoryl), P-O-C, and C-H bonds. nih.gov The P=O stretching vibration is particularly indicative and typically appears in the 1250-1200 cm⁻¹ region. The P-O-C stretching vibrations are usually observed in the 1050-950 cm⁻¹ range, while the C-H stretching and bending vibrations of the hexyl groups are found around 2960-2850 cm⁻¹ and 1465-1380 cm⁻¹, respectively. nih.govresearchgate.net
Illustrative FT-IR Data for Alkyl Phosphonates
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Alkyl) | Stretching | 2960-2850 |
| C-H (Alkyl) | Bending | 1465-1380 |
| P=O (Phosphoryl) | Stretching | 1250-1200 |
| P-O-C | Stretching | 1050-950 |
This table presents typical FT-IR absorption ranges for functional groups found in alkyl phosphonates and is illustrative for this compound. nih.govresearchgate.netresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. nih.govoup.com For this compound, both ESI-MS and GC-MS can be employed.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing polar compounds and labile complexes in solution. nih.govresearchgate.net It allows for the gentle transfer of ions from solution to the gas phase, often preserving non-covalent interactions. This makes ESI-MS suitable for studying the complexes of this compound with metal ions. nih.gov The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ or adducts with other cations present in the solution, such as [M+Na]⁺ or [M+K]⁺. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. cromlab-instruments.es It is well-suited for the analysis of volatile and thermally stable compounds like this compound. researchgate.netchromatographyonline.com In GC-MS analysis, the compound is first vaporized and separated from other components in the GC column before being ionized and fragmented in the mass spectrometer. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural confirmation and identification. Common fragmentation pathways for organophosphorus compounds include alpha-cleavages and rearrangements. researchgate.netmdpi.com
Expected Mass Spectrometry Fragments for this compound
| Ion | Proposed Structure/Origin |
|---|---|
| [M+H]⁺ | Protonated molecule |
| [M-C₆H₁₃]⁺ | Loss of a hexyl radical |
| [M-OC₆H₁₃]⁺ | Loss of a hexyloxy radical |
| [C₆H₁₃PO(OH)₂]⁺ | Rearrangement and cleavage |
This table shows potential fragments that could be observed in the mass spectrum of this compound, based on common fragmentation patterns of organophosphonates. researchgate.netmdpi.com
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination in various matrices. cromlab-instruments.esnih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of compounds that are soluble in a liquid phase. chromatographyonline.comamazonaws.com For the analysis of polar organophosphonates, techniques such as reversed-phase chromatography with ion-pairing agents or Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. sigmaaldrich.comwiley.com The use of a suitable detector, such as a UV detector (if the molecule contains a chromophore) or a mass spectrometer (LC-MS), allows for sensitive and selective detection. nih.govresearchgate.net
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile compounds. acs.orgepa.gov A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for the sensitive detection of organophosphonates. cromlab-instruments.es The choice of the GC column is critical for achieving good separation, with low-polarity columns often being suitable for this type of analysis. cromlab-instruments.es
Illustrative Chromatographic Conditions for Organophosphonate Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Column | Low-polarity capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane) | Reversed-phase C18 or HILIC |
| Mobile Phase | - | Acetonitrile/water gradient |
| Detector | Flame Ionization (FID) or Nitrogen-Phosphorus (NPD) | Mass Spectrometer (MS) or UV |
| Injection Mode | Splitless | - |
This table provides example parameters for the chromatographic analysis of organophosphonates, which can be adapted for this compound. chromatographyonline.comcromlab-instruments.eswiley.com
Thermodynamic and Kinetic Measurement Techniques
Understanding the thermodynamic and kinetic parameters of this compound, particularly in the context of complex formation, is crucial for predicting its behavior and reactivity.
Thermodynamics
The thermodynamic stability of complexes formed between this compound and metal ions can be investigated by determining the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon complexation. wikipedia.orgscispace.com These parameters provide insights into the spontaneity and driving forces of the complexation reaction. Techniques such as calorimetry can be used to directly measure the enthalpy changes associated with these interactions. researchgate.net Computational studies can also provide valuable estimates of thermodynamic properties like the enthalpy of formation. nih.govnih.gov
Kinetics
Kinetic studies focus on the rates of reaction, such as the formation and dissociation of this compound complexes. nih.govsolubilityofthings.com The rate of ligand exchange, for instance, is a key parameter in understanding the lability of these complexes. Temperature-dependent kinetic measurements can be used to determine the activation energy of these processes, providing mechanistic insights. solubilityofthings.comacs.org Techniques like stopped-flow spectroscopy or specialized mass spectrometry methods can be employed to monitor the reaction progress over time. nih.gov
Equilibrium Constant Determination in Solution Chemistry
The determination of equilibrium constants is fundamental to quantifying the strength of the interaction between this compound and other species in solution, most notably metal ions. alanplewis.comresearchgate.net
M + L ⇌ ML
The corresponding stability constant is given by:
K = [ML] / ([M][L])
Various experimental techniques can be used to determine the concentrations of the species at equilibrium, allowing for the calculation of the stability constant. These methods include potentiometric titrations, spectrophotometry (if the complex has a distinct absorption spectrum), and NMR spectroscopy. scispace.comalanplewis.com In recent years, ESI-MS has also emerged as a tool for probing solution-phase equilibria, although care must be taken in relating gas-phase ion abundances to solution-phase concentrations. nih.gov The stability of phosphonate (B1237965) complexes is known to be influenced by factors such as pH and the nature of the metal ion. alanplewis.comresearchgate.net
Vi. Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For dihexyl hexylphosphonate, DFT studies are pivotal in elucidating its conformational landscape, electronic charge distribution, and the nature of its chemical bonds.
Molecular Structure and Conformation:
DFT calculations can predict the most stable three-dimensional structure of the this compound molecule. By optimizing the geometry, researchers can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. The hexyl chains attached to the phosphorus atom and the ester oxygen atoms introduce significant conformational flexibility. DFT studies can map the potential energy surface of the molecule to identify low-energy conformers and understand the energetic barriers between them. This information is crucial for understanding how the molecule adapts its shape to interact with other molecules, such as metal ions or solvent molecules.
Electronic Properties:
The electronic properties of this compound, such as the distribution of electron density and the energies of its molecular orbitals, are key to understanding its reactivity. DFT calculations provide detailed information on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the electron density is typically concentrated around the phosphoryl (P=O) group, making it the primary site for electrophilic attack and coordination with metal ions.
A key application of DFT is in studying the role of this compound as a ligand. For instance, in the context of nanomaterials, it has been used as a capping agent for quantum-confined perovskite nanoplatelets. DFT calculations have shown that the phosphonate (B1237965) group has a strong binding affinity for the surface of these materials, contributing to their enhanced stability. researchgate.net This strong interaction is attributed to the electronic nature of the phosphonate headgroup, which can effectively passivate surface defects.
Below is a representative table of calculated electronic properties for a model phosphonate ligand, illustrating the type of data obtained from DFT studies.
| Property | Calculated Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |
| Mulliken Charge on P=O Oxygen | -0.8 e | Highlights the primary metal coordination site |
Note: The values in this table are illustrative and represent typical data obtained for organophosphorus ligands from DFT calculations.
Computational Simulations of Ligand-Metal Interactions and Complex Stability
Computational simulations, particularly those employing molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) methods, are invaluable for studying the dynamic interactions between this compound and metal ions. These simulations provide a detailed picture of the complexation process and the factors governing the stability of the resulting metal complexes. ed.ac.uk
Ligand-Metal Binding:
Simulations can model the process of a metal ion approaching and binding to the this compound molecule. The phosphoryl oxygen is the primary binding site, forming a coordinate bond with the metal ion. The strength and nature of this bond can be analyzed using techniques like the quantum theory of atoms in molecules (QTAIM). The two hexoxy groups can also participate in the coordination, potentially leading to the formation of chelate rings, which significantly enhance the stability of the complex. The flexibility of the hexyl chains allows the ligand to adopt a conformation that maximizes its interaction with the metal ion.
Complex Stability:
The stability of the this compound-metal complex is a critical factor in its performance as an extractant. Computational methods can be used to calculate the binding free energy of the complex, which is a direct measure of its stability. This calculation takes into account not only the direct interaction energy between the ligand and the metal but also the entropic contributions and the effects of the solvent. By comparing the binding free energies for different metal ions, it is possible to predict the selectivity of this compound.
The following table presents hypothetical binding energies for this compound with different metal ions, as could be predicted by computational simulations.
| Metal Ion | Predicted Binding Energy (kJ/mol) | Predicted Coordination |
| Lanthanum(III) | -150 | Monodentate (P=O) |
| Europium(III) | -165 | Monodentate (P=O) |
| Yttrium(III) | -170 | Monodentate (P=O) |
| Copper(II) | -120 | Bidentate (P=O, P-O-C) |
| Zinc(II) | -115 | Monodentate (P=O) |
Note: These values are for illustrative purposes to demonstrate the type of information gained from computational stability studies.
Prediction of Extraction Efficiencies and Selectivity
Computational chemistry offers powerful tools for predicting the extraction efficiency and selectivity of this compound, thereby guiding the design of solvent extraction processes. researchgate.net These predictive models are often based on the fundamental thermodynamic principles that govern the distribution of a metal ion between an aqueous and an organic phase.
The extraction process can be described by the following general equilibrium:
Mn+(aq) + nL(org) ⇌ MLn(org) + nH+(aq)
where Mn+ is the metal ion, L is the extractant (this compound), and the subscripts (aq) and (org) denote the aqueous and organic phases, respectively. The efficiency of the extraction is quantified by the distribution ratio (D), which is the ratio of the total concentration of the metal in the organic phase to that in the aqueous phase.
Computational models can predict the distribution ratio by calculating the free energy change (ΔG) for the extraction reaction. A more negative ΔG corresponds to a more favorable extraction and a higher distribution ratio. These calculations require an accurate description of all the species involved in the equilibrium, including the solvated metal ion, the extractant in the organic diluent, and the resulting metal-extractant complex.
Quantitative Structure-Property Relationship (QSPR) models are another approach used to predict extraction efficiencies. nih.gov These models establish a statistical relationship between the molecular descriptors of the extractant (calculated using computational chemistry) and its experimentally determined extraction properties. For this compound, relevant descriptors would include its steric parameters (e.g., cone angle), electronic parameters (e.g., charge on the phosphoryl oxygen), and hydrophobicity (e.g., logP).
The selectivity of this compound for a particular metal ion over others can also be predicted computationally by comparing the calculated distribution ratios or binding affinities for different metals.
The following table provides a hypothetical example of predicted extraction efficiencies for different rare earth elements using a computational model for a phosphonate extractant.
| Metal Ion | Predicted Distribution Ratio (D) | Predicted Separation Factor (β) vs. La |
| Lanthanum (La) | 10 | 1.0 |
| Cerium (Ce) | 15 | 1.5 |
| Neodymium (Nd) | 25 | 2.5 |
| Dysprosium (Dy) | 50 | 5.0 |
| Ytterbium (Yb) | 80 | 8.0 |
Note: This data is illustrative and represents the type of predictive information that can be obtained from computational models for solvent extraction.
Linear Free Energy Relationship (LFER) Analysis in Predicting Solubility and Reactivity
Linear Free Energy Relationship (LFER) analysis is a powerful tool in physical organic chemistry for understanding and predicting the reactivity and properties of compounds based on their structure. In the context of this compound, LFER can be applied to predict its solubility in various solvents and its reactivity in processes like metal extraction.
The fundamental principle of LFER is that a linear correlation exists between the logarithm of a rate constant or an equilibrium constant for one reaction and that of a related reaction when the reactant is systematically modified. For this compound, one could study how changes in the alkyl chains (e.g., branching, length) affect its properties.
Predicting Solubility:
The solubility of this compound in different organic diluents is a critical parameter in solvent extraction. LFER can be used to correlate the solubility with solvent parameters such as polarity, hydrogen bond acidity, and hydrogen bond basicity. By establishing such a relationship for a series of related phosphonates, the solubility of this compound in a new solvent can be predicted.
Predicting Reactivity and Extraction Behavior:
LFER can also be applied to the metal extraction process itself. For instance, the extraction equilibrium constant (Kex) for a series of metal ions with this compound can be correlated with a property of the metal ions, such as their ionic radius or charge density. This can help in understanding the factors that govern the selectivity of the extractant.
Furthermore, by systematically varying the structure of the phosphonate extractant (e.g., by changing the length of the hexyl groups), one can establish a relationship between a structural parameter (like a steric or electronic substituent constant) and the extraction efficiency. This allows for the rational design of new extractants with improved properties. A well-known LFER is the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. While not directly applicable to the aliphatic this compound, the principles of LFER are broadly used in the study of organophosphorus extractants. atlantis-press.com
The following table illustrates a hypothetical LFER for the extraction of a metal ion by a series of dialkyl alkylphosphonates with varying alkyl chain lengths.
| Extractant Alkyl Chain | Steric Parameter (e.g., Taft's Es) | log(Kex) |
| Butyl | -0.39 | 2.5 |
| Pentyl | -0.40 | 2.7 |
| Hexyl | -0.41 | 2.9 |
| Heptyl | -0.42 | 3.1 |
| Octyl | -0.43 | 3.3 |
Note: This table presents a hypothetical linear relationship between a structural parameter and the extraction equilibrium constant, demonstrating the application of LFER principles.
Vii. Future Research Directions and Emerging Paradigms
Rational Design of Novel Phosphonate (B1237965) Extractants with Enhanced Selectivity
The rational design of new extractant molecules, guided by computational modeling, represents a significant leap forward from traditional trial-and-error discovery methods. rsc.org For phosphonate extractants like Dihexyl hexylphosphonate, the goal is to precisely tune the molecular structure to achieve high selectivity for specific target ions, such as rare-earth elements or valuable metals. mdpi.com This approach involves creating in silico models to predict how structural modifications will influence the extractant's binding affinity and coordination chemistry. rsc.org
The process begins with establishing a baseline model of the existing extractant, such as this compound, interacting with a target metal ion. Researchers can then systematically alter variables within the model, such as the length and branching of the alkyl chains (the two hexyl ester groups and the one hexyl group bonded to phosphorus). By calculating the binding energies and simulating the conformational changes for each new hypothetical structure, scientists can identify promising candidates with enhanced selectivity before committing to their synthesis in the laboratory. This predictive power accelerates the development of next-generation extractants for more efficient and environmentally friendly separation processes.
Table 1: Hypothetical Workflow for Rational Design of Phosphonate Extractants
| Step | Description | Key Techniques | Desired Outcome |
| 1. Baseline Modeling | Create a computational model of this compound complexed with a target metal ion. | Density Functional Theory (DFT), Molecular Dynamics (MD) | Accurate representation of binding geometry and energy. |
| 2. In Silico Modification | Systematically alter the alkyl chains of the phosphonate model (e.g., varying chain length from C4 to C10, introducing branching). | Computational Chemistry Software | A library of virtual phosphonate extractant structures. |
| 3. Performance Prediction | Calculate the binding affinity and selectivity of each virtual molecule for the target ion versus other competing ions. | GCMC Simulations, QM Calculations rsc.org | A ranked list of candidate molecules with the highest predicted selectivity. |
| 4. Synthesis & Validation | Synthesize the most promising candidates identified in silico. | Organic Synthesis | The physical molecule for experimental testing. |
| 5. Experimental Testing | Experimentally measure the extraction efficiency and selectivity of the newly synthesized compounds. | Solvent Extraction, ICP-MS Analysis | Validation of the computational model and discovery of a superior extractant. |
This table is a generalized representation of a rational design workflow and does not represent completed research on this compound.
Exploration of this compound in Emerging Technologies (e.g., Catalysis, Environmental Remediation)
The unique chemical properties of organophosphonates suggest potential applications for this compound in catalysis and environmental remediation.
Catalysis: Organophosphonates can serve as ligands in the synthesis of organometallic catalysts or participate directly in metal-free catalytic reactions. researchgate.net The phosphorus atom possesses a lone pair of electrons that can coordinate with a metal center, influencing its catalytic activity and selectivity. The specific nature of the alkyl groups in this compound—its hexyl chains—would create a specific steric and electronic environment around a metal center, which could be exploited in designing catalysts for specialized organic transformations. Furthermore, the burgeoning field of Frustrated Lewis Pairs (FLPs), where sterically hindered Lewis acids and bases (often involving phosphorus compounds) are used for metal-free catalysis, opens another avenue for research. nih.gov
Environmental Remediation: Organophosphonates are a class of compounds that includes many pesticides and nerve agents. researchgate.netnih.gov Consequently, nature has evolved enzymatic pathways to degrade them. nih.govanu.edu.auresearchgate.net This has spurred significant research into bioremediation, which uses microorganisms or their purified enzymes to neutralize toxic organophosphate pollutants. nih.govmdpi.com Enzymes such as organophosphate hydrolase (OPH), phosphotriesterases (PTEs), and glycerophosphodiesterase (GpdQ) have been identified and characterized for their ability to break the stable carbon-phosphorus bond. anu.edu.au While this compound itself is not typically considered a pollutant, studying its interaction with these enzymes could provide valuable insights into the substrate specificity of these biocatalysts and aid in the engineering of new enzymes for targeted environmental cleanup. researchgate.netanu.edu.au
Table 2: Examples of Organophosphate-Degrading Enzymes and Their Applications
| Enzyme | Source Organism (Example) | Typical Substrates | Application |
| Phosphotriesterase (PTE) | Brevundimonas diminuta | Paraoxon, Parathion, Sarin | Bioremediation, Medical Countermeasures anu.edu.au |
| Organophosphate Hydrolase (OpdA) | Agrobacterium radiobacter | Wide range of OP pesticides | Commercial Bioremediation mdpi.com |
| Methyl Parathion Hydrolase (MPH) | Plesiomonas sp. | Methyl Parathion | Environmental Decontamination researchgate.net |
| Glycerophosphodiesterase (GpdQ) | Enterobacter aerogenes | Glycerophosphodiesters, promiscuous activity towards phosphotriesters | Bioremediation, Phosphorolytic Biocatalyst anu.edu.au |
Development of Sustainable Synthesis Routes for Phosphonates
The traditional method for synthesizing phosphonates is the Michaelis-Arbuzov reaction, which typically involves reacting a trialkyl phosphite (B83602) with an alkyl halide. While effective, this reaction often requires high temperatures and can produce halide waste. researchgate.net In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign synthetic routes. researchgate.net
These emerging methods aim to reduce energy consumption, minimize waste, and utilize safer reagents and solvents. mun.ca For a compound like this compound, this could involve moving away from chlorinated or brominated starting materials. One innovative approach is an alcohol-based Michaelis-Arbuzov reaction, which uses readily available alcohols instead of alkyl halides, offering a more environmentally friendly pathway. rsc.org Other green chemistry techniques being explored for phosphonate synthesis include microwave-assisted and ultrasound-assisted reactions, which can significantly reduce reaction times and energy input. researchgate.net Solvent-free synthesis and the use of recyclable catalysts or biodegradable solvents like polyethylene (B3416737) glycol (PEG) are also promising strategies. mdpi.com A room-temperature alternative to the Arbuzov reaction, involving the reductive deoxygenation of acyl phosphonates, has also been developed. nih.gov
Table 3: Comparison of Synthesis Methods for Phosphonates
| Method | Typical Reagents | Conditions | Advantages | Disadvantages |
| Traditional Michaelis-Arbuzov | Trialkyl phosphite, Alkyl halide | High temperature (120-160 °C) | Well-established, versatile | High energy use, halide waste researchgate.net |
| Alcohol-Based Michaelis-Arbuzov | Phosphite, Alcohol, Catalyst (e.g., n-Bu₄NI) | Catalytic, lower temperature | Avoids alkyl halides, environmentally benign rsc.org | May require specific catalysts |
| Microwave-Assisted Synthesis | Trialkyl phosphite, Alkyl halide | Microwave irradiation | Rapid heating, shorter reaction times, higher yields researchgate.net | Requires specialized equipment |
| PEG/KI Catalyzed Synthesis | Benzyl (B1604629) halide, KI/K₂CO₃, PEG-400 | Room temperature | Avoids volatile/toxic solvents, mild conditions mdpi.com | Primarily demonstrated for benzyl phosphonates |
| Reductive Deoxygenation | Carboxylic acid, Hydrazine | Room temperature | Avoids high temperatures, uses acids as starting material nih.gov | Multi-step one-pot procedure |
Advanced Material Applications and Interface Engineering
A significant area of future research lies in using this compound for advanced material applications, particularly in surface and interface engineering. The phosphonate functional group is an excellent anchor for binding to a wide variety of metal oxide surfaces, including aluminum oxide, titanium dioxide, and zinc oxide. researchgate.netrsc.orgnih.gov This allows for the formation of highly ordered, robust self-assembled monolayers (SAMs). nih.govmdpi.com
In such a monolayer, the phosphonate "head" of the molecule would covalently bind to the oxide surface, while the two hexyl ester groups and the hexyl chain "tail" would be oriented away from the surface. nih.gov This structure would present a dense, nonpolar, hydrocarbon-rich interface. By applying a SAM of this compound, a standard metal or metal oxide surface could be transformed to have tailored properties.
Potential applications include:
Corrosion Protection: The hydrophobic monolayer can act as a barrier to prevent water and corrosive agents from reaching the underlying metal surface. mdpi.com
Tribology: The SAM can modify the frictional properties of a surface, acting as a molecular lubricant.
Biocompatibility: Creating well-defined surfaces to control protein adsorption and cellular interaction.
Organic Electronics: Using SAMs as ultrathin dielectric layers or to modify the interface between semiconductor and dielectric layers in organic field-effect transistors (OFETs), potentially improving device performance. researchgate.netrsc.org
Table 4: Potential Material Applications via Interface Engineering with this compound SAMs
| Application Area | Function of the SAM | Underlying Principle |
| Anti-Corrosion Coatings | Forms a dense, hydrophobic barrier. | The nonpolar hexyl chains repel water and prevent it from contacting the metal oxide surface. mdpi.com |
| Low-Friction Surfaces | Acts as a boundary lubricant. | Reduces adhesion and shear forces between sliding surfaces at the molecular level. |
| Patterning & Wettability | Creates regions of controlled hydrophobicity. | The long alkyl chains render the surface non-wettable (hydrophobic). mdpi.com |
| Organic Electronics | Serves as an ultrathin dielectric or interface modification layer. | The ordered monolayer can insulate or tune the surface energy to improve charge carrier mobility in transistors. rsc.org |
Q & A
Q. How can machine learning optimize the design of this compound derivatives for targeted applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
